molecular formula C20H14N2O4S B3006213 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide CAS No. 392290-18-5

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3006213
CAS No.: 392290-18-5
M. Wt: 378.4
InChI Key: NDJDFASWUZEZMI-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule incorporating two pharmaceutically significant scaffolds: a 4-oxo-4H-chromene (coumarin) core and a 4-aryl-1,3-thiazole ring . The coumarin moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The thiazole ring, containing both sulfur and nitrogen atoms, is a versatile heterocycle that enhances a molecule's ability to interact with biological targets; thiazole-containing compounds are found in drugs treating conditions from cancer to microbial infections and are known to behave unpredictably in physiological systems, resetting biochemical pathways, activating or stopping enzymes, and stimulating or blocking receptors . This specific molecular architecture makes the compound a valuable chemical tool for researchers investigating new therapeutic agents. Its structure suggests potential for a range of preclinical investigations, similar to other thiazole derivatives being studied for anticancer, anticonvulsant, and antimicrobial activities . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-25-13-8-6-12(7-9-13)15-11-27-20(21-15)22-19(24)18-10-16(23)14-4-2-3-5-17(14)26-18/h2-11H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJDFASWUZEZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a haloketone. The chromene ring can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The final step involves coupling the thiazole and chromene rings through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of thiazole and chromene compounds exhibit promising antimicrobial properties. For instance, compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

1.2 Anticancer Potential
Studies have highlighted the potential anticancer properties of thiazole derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression. For example, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models . The specific mechanisms may include apoptosis induction and cell cycle arrest.

1.3 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that thiazole-containing compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Activity
this compound has been explored as a potential herbicide. Studies indicate that thiazole derivatives can effectively inhibit the growth of certain weeds by interfering with their metabolic processes . This application is particularly relevant in developing eco-friendly herbicides that minimize environmental impact.

2.2 Pest Control
In addition to herbicidal properties, thiazole-based compounds have demonstrated insecticidal activity against agricultural pests. Their effectiveness stems from their ability to disrupt the nervous system of insects or interfere with their reproductive processes . This could lead to the development of safer pest control methods.

Material Science Applications

3.1 Photovoltaic Materials
The unique structural properties of this compound make it a candidate for use in organic photovoltaic devices. Research into similar chromene compounds indicates potential for efficient light absorption and charge transport, which are critical for solar energy applications .

3.2 Sensors
The compound's ability to undergo specific chemical reactions can be harnessed in sensor technology. Thiazole derivatives have been utilized in the design of sensors for detecting environmental pollutants or biological markers due to their selective binding properties .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against E. coli and S. aureus
Anticancer Induces apoptosis in cancer cell lines
Herbicidal Inhibits growth of specific weed species
Pest Control Disrupts insect reproductive systems
Photovoltaics Promising light absorption characteristics

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chromene ring can intercalate with DNA, affecting gene expression. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Coumarin Substituents

Compound A : N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

  • Key Differences : Replaces the thiazole ring with a phenethyl group and shifts the carboxamide to position 3 of the coumarin.
  • 4-oxo) alters electron distribution. This compound emphasizes the importance of the coumarin substitution pattern, as 3-carboxamide derivatives are associated with antioxidant and antimicrobial activities .

Compound B : 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide ()

  • Key Differences : Substitutes the 4-oxo chromene with a 2-oxo chromene and replaces the methoxyphenyl group with a methylphenyl moiety.
  • Implications: The 2-oxo chromene may reduce conjugation effects compared to the 4-oxo system. The methyl group on the benzamide (vs.

Thiazole-Modified Analogues

Compound C : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide ()

  • Key Differences : Replaces the chromene-carboxamide with an acetamide and introduces a hydroxy-methoxyphenyl group on the thiazole.

Compound D : 4-[Bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ()

  • Key Differences : Incorporates a sulfamoyl group with bis(2-chloroethyl) substituents instead of the coumarin-carboxamide.
  • Implications: The chloroethyl groups confer alkylating properties, making this compound a candidate for anticancer applications. However, increased toxicity risks may limit therapeutic utility compared to the non-alkylating target compound .

Hybrid Molecules with Heterocyclic Additions

Compound E : N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxochromene-3-carboxamide ()

  • Key Differences : Adds a sulfamoyl-linked thiadiazole ring and shifts the methoxy group to position 6 of the coumarin.
  • Implications : The thiadiazole-sulfamoyl moiety may enhance interactions with enzymes like carbonic anhydrases, while the 6-methoxy group could improve metabolic stability .

Compound F : 2-[(4-Butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide ()

  • Key Differences : Replaces the coumarin-carboxamide with an imidazole-sulfanyl-acetamide chain.

Comparative Data Table

Compound Name Molecular Weight Key Structural Features Potential Biological Activities Reference
Target Compound ~394.39 4-Oxo coumarin, 4-methoxyphenyl-thiazole Kinase inhibition, anti-inflammatory
Compound A ~337.34 2-Oxo coumarin, phenethyl group Antioxidant, antimicrobial
Compound B ~376.40 2-Oxo coumarin, methylphenyl-thiazole Enzyme inhibition, anticancer
Compound C ~278.30 Acetamide, hydroxy-methoxyphenyl-thiazole COX/LOX inhibition
Compound D ~505.60 Sulfamoyl-chloroethyl, methoxyphenyl-thiazole Anticancer (alkylating agent)
Compound E ~501.50 Thiadiazole-sulfamoyl, 6-methoxy coumarin Carbonic anhydrase inhibition
Compound F ~416.56 Imidazole-sulfanyl, butyl-methyl group Antimicrobial, enzyme modulation

Research Findings and Implications

  • Coumarin Position Matters : The 4-oxo group in the target compound likely enhances conjugation and electron-withdrawing effects, making it a stronger Michael acceptor compared to 2-oxo derivatives. This property is critical for kinase inhibition, as seen in GSK-3β inhibitors (e.g., AR-A014418 in ) .
  • Thiazole Modifications : The 4-methoxyphenyl group on the thiazole improves solubility and may direct interactions with hydrophobic enzyme pockets. In contrast, chloroethyl or imidazole substituents (Compounds D, F) prioritize cytotoxicity or hydrogen bonding, respectively .
  • For example, coumarin-thiazole hybrids in were used to synthesize benzothiazepines, highlighting their versatility in drug design .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, a chromene ring, and a methoxyphenyl group. Its molecular formula is C20H14N2O4SC_{20}H_{14}N_{2}O_{4}S, with a molecular weight of 378.39 g/mol .

Biological Activities

Antitumor Activity:
this compound was first synthesized as a potential antitumor agent. Studies have shown its effectiveness against various cancer types, including lung, breast, and colon cancers. The compound acts by inhibiting tumor cell proliferation and inducing apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Antibacterial Activity:
In addition to its antitumor properties, this compound exhibits significant antibacterial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for some derivatives of similar structures have been reported as low as 0.22 μg/mL against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator. For instance, it disrupts the polymerization of tubulin, leading to caspase-dependent apoptosis in cancer cells . Additionally, its interaction with bacterial enzymes contributes to its antimicrobial effects.

Structure-Activity Relationship (SAR)

The unique combination of the thiazole and chromene structures along with the methoxyphenyl group enhances the biological activity compared to other compounds within the same class. A comparative analysis with structurally similar compounds reveals that modifications in substituents can significantly influence both antitumor and antibacterial potency.

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamideLacks thiazole ringAntitumor activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromeneSimilar thiazole structureAntibacterial properties
N-(5-methylthiazol-2-yloxy)chromenoneContains chromenone structureAnticancer activity

Case Studies

  • Antitumor Efficacy:
    A study conducted by Wiman and Molander demonstrated that the compound exhibited promising antitumor activity in vitro against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through caspase activation pathways.
  • Antibacterial Testing:
    In antimicrobial evaluations, derivatives of this compound were tested against clinical isolates of resistant bacteria. Results indicated substantial bactericidal activity with MIC values comparable to established antibiotics .
  • In Silico Studies:
    Computational studies have further elucidated the interactions between the compound and its biological targets, providing insights into its potential as a lead compound for drug development in both oncology and infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis can be approached via multi-step heterocyclic coupling. For example, thiazole rings are often constructed via Hantzsch thiazole synthesis, where thioureas react with α-halo ketones. Chromene-2-carboxamide derivatives (e.g., 4-oxo-4H-chromene) can be synthesized via cyclization of substituted salicylaldehydes with active methylene compounds. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst use (e.g., piperidine for Knoevenagel condensations). Similar protocols achieved 45–70% yields for analogous thiazolidinone-chromone hybrids .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, chromene carbonyl at ~δ 175 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms stereochemistry. For example, thiazolidinone-chromone hybrids showed dihedral angles of 5–10° between heterocyclic planes, influencing bioactivity .
  • FTIR : Validates carbonyl stretches (e.g., chromone C=O at ~1650 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved for thiazole-chromene hybrids?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., fungal strain variability) or compound purity. Strategies include:

  • Dose-response standardization : Use IC₅₀ values normalized to reference drugs (e.g., fluconazole for antifungal studies) .
  • Metabolic stability assays : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .
  • Structural analogs : Compare activity trends with substituent modifications (e.g., electron-withdrawing groups on the phenyl ring enhancing antifungal potency) .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity; ideal range: 2–3), BBB permeability, and CYP450 interactions. For example, methoxy groups may improve solubility but reduce membrane penetration .
  • Molecular docking : Targets fungal CYP51 (lanosterol demethylase) to rationalize antifungal activity. Docking scores correlate with experimental MIC values .

Q. What strategies are employed to establish structure-activity relationships (SAR) for thiazole-chromene hybrids?

  • Methodological Answer :

  • Substituent scanning : Systematic replacement of the methoxyphenyl group with halogens (Cl, F) or alkyl chains to evaluate electronic and steric effects .
  • Bioisosteric replacement : Swap the chromene ring with coumarin or flavone scaffolds to assess pharmacophore flexibility .
  • 3D-QSAR models : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields driving activity .

Q. How can the mechanism of action against fungal pathogens be experimentally validated?

  • Methodological Answer :

  • Ergosterol biosynthesis inhibition : Quantify ergosterol levels via HPLC in treated vs. untreated Candida albicans .
  • Gene expression profiling : RNA-seq to identify downregulated genes in fungal sterol biosynthesis pathways (e.g., ERG11) .
  • Resistance induction assays : Serial passaging in sub-MIC concentrations to detect mutation-driven resistance, informing target specificity .

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